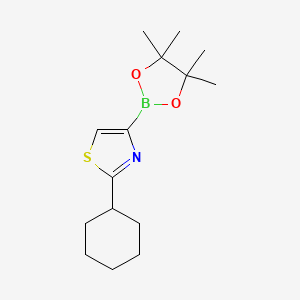

2-(Cyclohexyl)thiazole-4-boronic acid pinacol ester

描述

2-(Cyclohexyl)thiazole-4-boronic acid pinacol ester (CAS: 1402166-61-3) is a boronic ester derivative featuring a thiazole core substituted with a cyclohexyl group at the 2-position and a pinacol-protected boronic acid moiety at the 4-position. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in medicinal chemistry and materials science for constructing carbon-carbon bonds . With a purity of 95% and molecular formula C14H21BNO3S (MW: 294.21 g/mol), it is commercially available from suppliers such as Combi-Blocks and SynChem, Inc. . Its structural features make it valuable for synthesizing complex heterocyclic frameworks, particularly in drug discovery programs targeting kinase inhibitors and antiviral agents.

属性

IUPAC Name |

2-cyclohexyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24BNO2S/c1-14(2)15(3,4)19-16(18-14)12-10-20-13(17-12)11-8-6-5-7-9-11/h10-11H,5-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAJPOSXPKUPXAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)C3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24BNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601151507 | |

| Record name | Thiazole, 2-cyclohexyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601151507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1402166-61-3 | |

| Record name | Thiazole, 2-cyclohexyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1402166-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiazole, 2-cyclohexyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601151507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Two-Step Halogenation and Borylation

A prominent method adapts strategies from analogous thiazole boronic ester syntheses. As demonstrated in a patent for 2-methyl formate-5-boronic acid pinacol ester thiazole (CN102653545A), the process begins with 2,5-dibromothiazole .

-

Step 1: Substitution with Cyclohexyl Group

-

Reagents : 2,5-dibromothiazole, cyclohexylmagnesium bromide, n-butyllithium.

-

Conditions : Ether solvent, −78°C to room temperature.

-

Mechanism : Lithium-halogen exchange followed by nucleophilic substitution introduces the cyclohexyl group at the 2-position, yielding 2-cyclohexyl-5-bromothiazole .

-

-

Step 2: Miyaura Borylation at Position 4

Key Data :

Direct Miyaura Borylation of Prefunctionalized Thiazoles

The Miyaura borylation reaction offers a streamlined approach for introducing boronic esters to aryl/heteroaryl halides. For 2-cyclohexylthiazole-4-boronic acid pinacol ester:

-

Substrate : 4-bromo-2-cyclohexylthiazole (synthesized via Friedel–Crafts cyclohexylation or cross-coupling).

-

Catalyst System : Pd(PPh₃)₄ or PdCl₂(dppf) (0.05–5 mol%).

-

Base : KOAc or potassium phosphate (2–4 equiv).

-

Solvent : Polar aprotic solvents (e.g., DMF, dioxane) enhance reactivity.

Optimized Protocol :

-

Combine 4-bromo-2-cyclohexylthiazole (1 equiv), B₂pin₂ (1.2 equiv), PdCl₂(dppf) (0.05 equiv), and KOAc (3 equiv) in dioxane.

-

Heat at 80–100°C under N₂ for 12–18 hours.

-

Isolate via aqueous workup and silica gel chromatography.

Yield : 70–90%, contingent on bromide reactivity and steric hindrance.

Alternative Catalytic Systems from Pyrazole Boronic Ester Synthesis

A patent for pyrazole-4-boronic acid pinacol ester (CN110698506A) highlights adaptable conditions:

-

Catalyst : [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium (Pd(dppf)Cl₂).

-

Solvents : Ethanol/water mixtures or toluene.

-

Base : Potassium carbonate or sodium bicarbonate.

Adaptation for Thiazoles :

-

Substitute pyrazole intermediates with 4-bromo-2-cyclohexylthiazole.

-

Use Pd(dppf)Cl₂ (1–5 mol%) in ethanol/water (3:1) at 70°C.

Advantages :

Comparative Analysis of Preparation Methods

Efficiency and Scalability

Functional Group Tolerance

-

Miyaura borylation accommodates electron-withdrawing groups (esters, nitriles).

-

The two-step method may degrade acid-sensitive functionalities during lithiation.

Industrial-Scale Optimization

Solvent Selection

化学反应分析

Types of Reactions

2-(Cyclohexyl)thiazole-4-boronic acid pinacol ester undergoes various types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form boronic acids.

Reduction: Reduction reactions can convert the boronic ester group to other functional groups.

Substitution: The compound can participate in substitution reactions, particularly in Suzuki–Miyaura coupling reactions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for Suzuki–Miyaura coupling, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Typical conditions involve mild temperatures and specific solvents to ensure the desired reaction proceeds efficiently .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, Suzuki–Miyaura coupling reactions typically yield biaryl compounds, while oxidation reactions produce boronic acids .

科学研究应用

2-(Cyclohexyl)thiazole-4-boronic acid pinacol ester has a wide range of applications in scientific research:

Biology: The compound can be used in the synthesis of biologically active molecules and pharmaceuticals.

Industry: The compound is used in the production of advanced materials and fine chemicals.

作用机制

The mechanism of action of 2-(Cyclohexyl)thiazole-4-boronic acid pinacol ester in chemical reactions involves the formation of a boronate complex, which can undergo various transformations depending on the reaction conditions. In Suzuki–Miyaura coupling, the boronate complex undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazole Ring

The reactivity and steric profile of boronic esters are highly dependent on the substituents attached to the thiazole ring. Below is a comparative analysis of key analogs:

Table 1: Structural and Commercial Comparison of Thiazole-Based Boronic Esters

| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Purity | Key Features |

|---|---|---|---|---|---|---|

| 2-(Cyclohexyl)thiazole-4-boronic acid PE | Cyclohexyl (C6H11) | C14H21BNO3S | 294.21 | 1402166-61-3 | 95% | High steric bulk; enhances lipophilicity |

| 2-Cyclopropyl-thiazole-4-boronic acid PE | Cyclopropyl (C3H5) | C11H17BNO3S | 266.14 | 1402233-32-2 | >95% | Reduced steric hindrance; faster coupling |

| 5-Bromo-2-(cyclopropyl)thiazole-4-boronic acid PE | Cyclopropyl + Br | C12H17BBrNO2S | 330.05 | 1402233-32-2 | N/A | Bromine enhances electrophilicity |

| 4-(Cyclopentyl)thiazole-5-boronic acid PE | Cyclopentyl (C5H9) | C14H21BNO3S | 294.21 | 2223030-86-0 | >95% | Moderate steric effects; balanced reactivity |

| 2-(Tetrahydropyran-4-yl)thiazole-5-boronic acid PE | Tetrahydropyran | C14H22BNO3S | 295.20 | 1402172-22-8 | >95% | Oxygen atom improves solubility |

Key Observations :

- Electronic Effects : Bromination at the 5-position (e.g., 5-Bromo-2-cyclopropyl analog) increases electrophilicity, facilitating coupling with electron-rich aryl halides .

- Solubility : The tetrahydropyran substituent in CAS 1402172-22-8 enhances aqueous solubility due to its oxygen heteroatom, making it advantageous for in vitro assays .

Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction efficiency correlates with the boronic ester's electronic and steric properties:

- Cyclohexyl Derivative : Requires optimized conditions (e.g., higher temperatures or longer reaction times) due to steric hindrance from the bulky cyclohexyl group .

- Cyclopropyl Derivative : Exhibits faster coupling rates under standard conditions (Pd(PPh3)4, Na2CO3, 80°C) owing to reduced steric bulk .

- Brominated Analog : The electron-withdrawing bromine atom activates the boronic ester, enabling coupling with deactivated aryl triflates .

生物活性

2-(Cyclohexyl)thiazole-4-boronic acid pinacol ester is a boronic ester derivative that has gained attention in organic chemistry for its role in facilitating carbon-carbon bond formation, particularly through Suzuki–Miyaura coupling reactions. This compound features a cyclohexyl group attached to a thiazole ring, along with a boronic acid pinacol ester moiety, enhancing its reactivity and selectivity in various chemical processes. Despite its utility in synthesis, the biological activity of this compound remains underexplored.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₁₇BNO₂S

- Molar Mass : Approximately 293.23 g/mol

- CAS Number : 1402166-61-3

The structural characteristics of 2-(Cyclohexyl)thiazole-4-boronic acid pinacol ester contribute to its potential biological activities. The thiazole ring is known for its pharmacological properties, while the boronic acid moiety can interact with various biological targets.

Case Study 1: Thiazole Derivatives in Cancer Research

A study highlighted that thiazoles with electrophilic groups can selectively induce ferroptosis, a form of regulated cell death, in cancer cells. The research demonstrated that these compounds could target the GPX4 protein, which is crucial for cellular redox homeostasis. Such findings suggest that derivatives like 2-(Cyclohexyl)thiazole-4-boronic acid pinacol ester may have similar mechanisms worth investigating further .

Case Study 2: Boronic Acids as Therapeutics

Boronic acids have been extensively studied for their role in drug discovery. For instance, certain boron-containing compounds have been shown to inhibit cancer cell growth by interfering with proteasomal degradation pathways. This positions 2-(Cyclohexyl)thiazole-4-boronic acid pinacol ester as a potential candidate for similar therapeutic applications.

The proposed mechanisms through which 2-(Cyclohexyl)thiazole-4-boronic acid pinacol ester may exert biological effects include:

- Covalent Bond Formation : Boronic acids can form reversible covalent bonds with specific amino acids in target proteins, potentially altering their function.

- Signal Pathway Modulation : The thiazole moiety may interact with key signaling pathways involved in cell proliferation and survival.

Applications and Future Directions

Given the structural features of 2-(Cyclohexyl)thiazole-4-boronic acid pinacol ester, future research should focus on:

- In vitro Biological Evaluation : Conducting assays to assess cytotoxicity against various cancer cell lines and microbial strains.

- Mechanistic Studies : Investigating the specific molecular targets and pathways modulated by this compound.

- Synthesis of Analogues : Exploring modifications to enhance biological activity or selectivity.

常见问题

Q. What structural features of 2-(Cyclohexyl)thiazole-4-boronic acid pinacol ester influence its reactivity in cross-coupling reactions?

The compound contains three key structural elements:

- Thiazole ring : The nitrogen and sulfur atoms confer electron-withdrawing properties, enhancing the electrophilicity of the boron center and facilitating transmetalation in cross-coupling reactions .

- Cyclohexyl group : This bulky substituent may sterically hinder certain reactions but improves stability by reducing hydrolysis susceptibility compared to smaller alkyl groups .

- Pinacol ester : Protects the boronic acid moiety, enhancing shelf life and solubility in organic solvents (e.g., THF, DMF) .

Methodological Insight: Use computational tools (DFT calculations) to predict steric and electronic effects on reaction pathways.

Q. What are the standard synthetic routes for preparing this compound, and what critical reaction parameters must be controlled?

Synthesis typically involves:

- Step 1 : Lithiation of 2-(cyclohexyl)thiazole followed by transmetalation with a boron reagent (e.g., B(OMe)₃).

- Step 2 : Esterification with pinacol under anhydrous conditions .

Key Parameters:

- Temperature : Maintain ≤ –78°C during lithiation to avoid side reactions.

- Solvent : Use dry THF or Et₂O to prevent boronic acid hydrolysis.

- Workup : Purify via column chromatography (silica gel, hexane/EtOAc gradient) to isolate the ester .

Q. Which characterization techniques are essential for confirming purity and structural integrity?

- ¹H/¹³C NMR : Verify cyclohexyl (δ ~1.2–2.0 ppm) and thiazole (δ ~7.5–8.5 ppm) signals. Pinacol protons appear as a singlet (δ ~1.3 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (e.g., C₁₅H₂₃BNO₂S: calc. 300.16) .

- Elemental Analysis : Ensure boron content matches theoretical values (±0.3%) .

Advanced Questions

Q. How can Suzuki-Miyaura cross-coupling conditions be optimized for this compound to achieve >90% yield?

- Catalyst : Use Pd(PPh₃)₄ (2–5 mol%) for aryl halide couplings. For sterically hindered partners, switch to XPhos-Pd-G3 .

- Base : K₃PO₄ (2 equiv.) in THF/H₂O (3:1) minimizes boronic ester hydrolysis .

- Temperature : 80–100°C for 12–24 hours under inert atmosphere .

Data Contradiction Alert: Some studies report lower yields with electron-deficient aryl halides due to competing protodeboronation. Mitigate by pre-complexing the boronic ester with CsF .

Q. How should researchers address discrepancies in ¹¹B NMR spectra during characterization?

- Observed Issue : Broad or split peaks may indicate partial hydrolysis or solvent coordination.

- Solution :

- Dry the sample rigorously (use molecular sieves).

- Record spectra in deuterated DMSO-d₆ to stabilize the boron center .

Q. What strategies prevent hydrolysis during storage or aqueous-phase reactions?

- Storage : –20°C in sealed, argon-flushed vials with desiccant (e.g., silica gel). Avoid repeated freeze-thaw cycles .

- Reaction Design : Use mixed solvents (e.g., THF/H₂O) with pH buffered to 7–8 to slow hydrolysis. Add pinacol (1 equiv.) as a stabilizer .

| Stability Under Conditions |

|---|

| Aqueous pH 7, 25°C |

| Dry THF, –20°C |

Q. How does the thiazole ring’s electronic configuration affect reactivity in C–H activation reactions?

- Mechanistic Insight : The thiazole’s electron-deficient nature directs transition-metal catalysts (e.g., Pd, Ru) to activate adjacent C–H bonds.

- Experimental Design :

- Use directing groups (e.g., pyridine) to enhance regioselectivity.

- Screen additives (Ag₂O, Cu(OAc)₂) to accelerate oxidative coupling .

Methodological Tables

Q. Table 1: Solubility Profile

| Solvent | Solubility (mg/mL) | Conditions |

|---|---|---|

| THF | 50 | 25°C, anhydrous |

| DMF | 30 | 25°C, anhydrous |

| H₂O | <1 | pH 7 |

Q. Table 2: Reaction Optimization Checklist

| Parameter | Optimal Range |

|---|---|

| Catalyst Loading | 2–5 mol% Pd |

| Temperature | 80–100°C |

| Base | K₃PO₄ (2 equiv.) |

| Reaction Time | 12–24 h |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。